2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate
Overview
Description
Mechanism of Action
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate involves the coupling of 6-aminoquinoline with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide activating agent . The reaction typically proceeds under mild conditions, with the NHS ester facilitating the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety into different functional groups, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate include:
2,5-Dioxopyrrolidin-1-yl phenylacetamide: Shares the pyrrolidin-1-yl moiety but differs in the aromatic ring structure.
2,5-Dioxopyrrolidin-1-yl butanamide: Similar structure with a butanamide group instead of the quinoline moiety.
The uniqueness of this compound lies in its specific quinoline structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZYZMEBMKKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148757-94-2 | |
Record name | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148757-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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